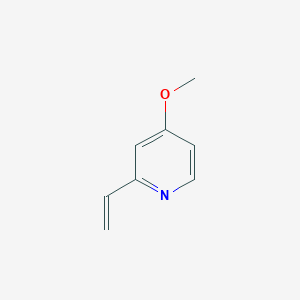
4-Methoxy-2-vinylpyridine
Overview
Description
4-Methoxy-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by a methoxy group attached to the fourth position and a vinyl group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-vinylpyridine can be synthesized through various methods. One common approach involves the reaction of 4-methoxypyridine with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward synthesis route.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 4-Methoxy-2-ethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as poly(this compound).
Biology: The compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-vinylpyridine involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, forming long chains of polyvinylpyridine. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Vinylpyridine: Lacks the methoxy group, making it less versatile in certain reactions.
4-Vinylpyridine: Similar structure but without the methoxy group, leading to different reactivity and applications.
4-Methoxypyridine: Lacks the vinyl group, limiting its use in polymerization reactions.
Uniqueness
4-Methoxy-2-vinylpyridine is unique due to the presence of both the methoxy and vinyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs. The methoxy group enhances solubility and reactivity, while the vinyl group enables polymerization, making it a valuable compound in various fields.
Properties
IUPAC Name |
2-ethenyl-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-6-8(10-2)4-5-9-7/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCZVPGVCBQBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595605 | |
| Record name | 2-Ethenyl-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30566-80-4 | |
| Record name | 2-Ethenyl-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1627505.png)
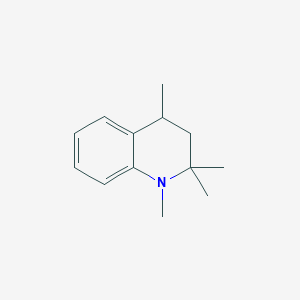
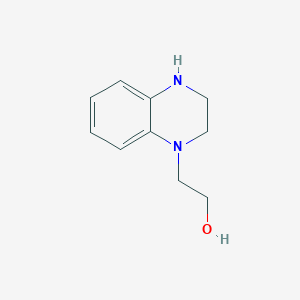
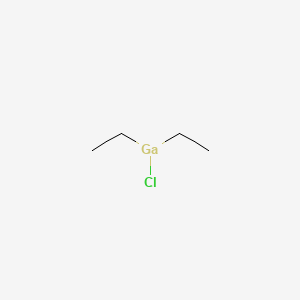
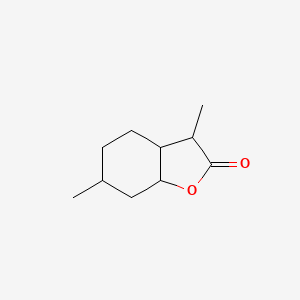
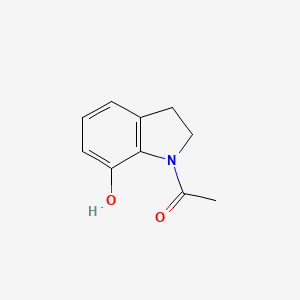
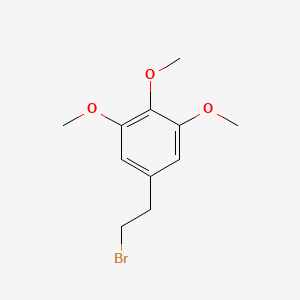
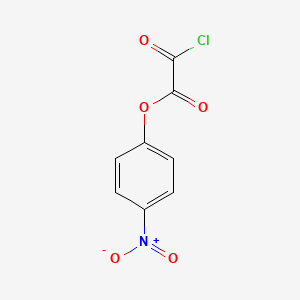
![5-Ethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1627521.png)

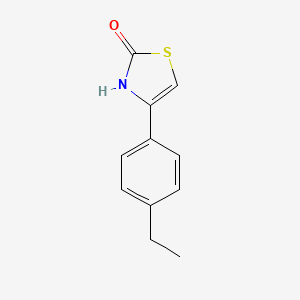
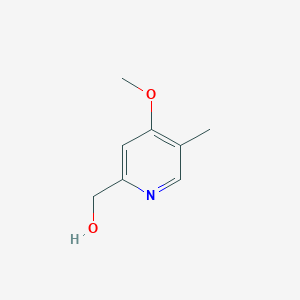

![4-[(3-Nitropyridin-2-YL)amino]phenol](/img/structure/B1627528.png)
